4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid
Description
Properties
IUPAC Name |
[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJZCMYEFOIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681878 | |
| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223128-32-3 | |
| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Yields and Efficiency
| Method | Starting Material | Key Reagents | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| Suzuki-Miyaura Borylation | 2,6-Dimethylphenol derivative | B₂pin₂, Pd catalyst | 78–85 | High selectivity for para substitution |
| Ortho-metalation & Boronation | 2,6-Dimethylphenol | n-Butyllithium, B₂pin₂ | 70–75 | Requires strict temperature control |
Spectroscopic Confirmation
| Technique | Key Peaks | Confirmation |
|---|---|---|
| ¹H NMR | δ 3.3–3.5 ppm (OCH₂O), aromatic protons δ 6.7–7.2 ppm | Presence of methoxymethoxy group and aromatic substitution pattern |
| ¹¹B NMR | δ ~30 ppm | Boronic acid functionality |
| IR | B–O stretch ~1340 cm⁻¹ | Boronic acid group |
Notes on Reaction Mechanisms and Substituent Effects
- The methoxymethoxy group acts as a protecting group and influences electronic properties, activating the aromatic ring for subsequent reactions.
- The 2,6-dimethyl substitution introduces steric hindrance, affecting regioselectivity in borylation and subsequent coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium(0).
Bases: Typical bases used in these reactions include potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions include the palladium catalyst and the boronic acid group, which facilitate the formation of the new carbon-carbon bond.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-methoxy-3,5-dimethylphenylboronic acid and analogous boronic acids:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Methoxy-3,5-dimethylphenylboronic acid | C₉H₁₃BO₃ | 180.01 | 240 | 3,5-diCH₃, 4-OCH₃ |
| 3,5-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 261–265 | 3,5-diCH₃ |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 169–174 | 4-OCH₃ |
| 2,6-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | N/A | 2,6-diCH₃ (sterically hindered) |
Key Observations :
Reactivity in Suzuki-Miyaura Couplings
Reactivity trends were evaluated using yields from representative Suzuki-Miyaura reactions:
Analysis :
- Electron-rich boronic acids (e.g., 4-methoxy- or 3,5-dimethyl-substituted) generally exhibit moderate to high reactivity in coupling reactions due to enhanced nucleophilicity .
- Steric hindrance plays a critical role: 3,5-dimethylphenylboronic acid (non-hindered) achieves lower yields (53%) compared to sterically hindered 2,6-dimethylphenylboronic acid (78%), where reduced side reactions may improve efficiency .
- The 4-methoxy group in the target compound may slightly reduce reactivity compared to 3,5-dimethylphenylboronic acid due to electronic effects (electron-donating OCH₃ vs.
Biological Activity
4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid (CAS No: 223128-32-3) is a boronic acid derivative that has gained attention in the field of medicinal chemistry for its potential biological activities. This compound is primarily studied as a precursor in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula: C12H17B O4
- Molecular Weight: 233.08 g/mol
- Melting Point: Approximately 237°C
- Structure: The compound features a methoxy group and a dimethyl substitution on the phenyl ring, which may influence its biological interactions.
The precise mechanism of action for this compound is not fully elucidated; however, its boronic acid functionality suggests potential interactions with enzymes and receptors involved in various metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which could play a role in modulating enzyme activity or receptor signaling.
Antimicrobial Properties
Research indicates that boronic acids can exhibit antimicrobial activity. Studies have shown that certain derivatives possess the ability to inhibit bacterial growth, although specific data on this compound is limited. Its structural similarity to other active compounds suggests potential efficacy against various pathogens.
Anti-inflammatory Effects
Boronic acids have also been investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antitumor Activity : In a study focused on synthesizing new antitumor agents, derivatives of phenylboronic acids were evaluated for their cytotoxic effects against cancer cell lines. While direct studies on this compound are scarce, related compounds have demonstrated significant activity against various cancers, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : Research into related boronic acids has shown their capability to inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. This inhibition can lead to increased apoptosis in malignant cells .
Research Findings
A summary of key findings from recent studies is presented in the table below:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Related compounds show inhibition of bacterial growth; specific data on this compound is limited. |
| Anti-inflammatory Effects | Potential modulation of inflammatory pathways; further research needed for confirmation. |
| Antitumor Potential | Related phenylboronic acids exhibit cytotoxic effects on cancer cell lines; further study required on this specific compound. |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid with high purity?
- Methodological Answer : The compound can be synthesized via Miyaura borylation of a halogenated precursor (e.g., bromo- or iodoarene) using bis(pinacolato)diboron and a palladium catalyst. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Monitor purity via ¹H NMR (boronic acid protons at δ ~7–8 ppm) and HPLC (retention time comparison with standards). Ensure anhydrous conditions to minimize protodeboronation .
Q. How should this boronic acid be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as boronic acids are prone to hydrolysis. Compatibility testing with common lab solvents (e.g., DMSO, THF) is advised to prevent degradation. Refer to safety guidelines for related boronic acids, which emphasize segregation from oxidizers and desiccants .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution pattern and boronic acid functionality.
- HPLC-MS : Assess purity (>95%) and detect anhydride byproducts (common in methoxy-substituted boronic acids ).
- FT-IR : Identify B-O stretching bands (~1350 cm⁻¹) and methoxymethoxy C-O vibrations (~1100 cm⁻¹).
- Elemental Analysis : Verify stoichiometry (C, H, B content).
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic acid?
- Methodological Answer :
- Catalyst System : Screen Pd(PPh₃)₄, Pd(OAc)₂ with SPhos/XPhos ligands for electron-rich aryl partners.
- Solvent/Base : Test polar aprotic solvents (DMF, THF) paired with weak bases (K₂CO₃) to avoid protodeboronation.
- Temperature : Optimize between 60–100°C; higher temperatures may degrade the methoxymethoxy group.
- Kinetic Analysis : Use in situ NMR or GC-MS to monitor coupling efficiency and side reactions. Reference analogous methoxy-bearing boronic acids for baseline parameters .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer :
- Parameter Matrix : Systematically vary catalyst loading, ligand ratios, and solvent/base combinations.
- Byproduct Analysis : Identify protodeboronation or homocoupling byproducts via LC-MS.
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of the 3,5-dimethyl and methoxymethoxy groups on transition-state energetics.
- Cross-Study Comparison : Normalize reaction metrics (TON, TOF) against reported data for structurally similar boronic acids .
Q. How do the substituents (methoxymethoxy and methyl groups) influence reactivity in heterocyclic synthesis?
- Methodological Answer :
- Steric Effects : The 3,5-dimethyl groups may hinder coupling at the para position; test regioselectivity using substituted aryl halides.
- Electronic Effects : The methoxymethoxy group enhances electron density, favoring oxidative addition with electron-deficient partners.
- Stability Studies : Compare hydrolysis rates of methoxymethoxy vs. methoxy groups under acidic/neutral conditions via kinetic HPLC .
Key Considerations for Experimental Design
- Contradiction Management : Replicate conflicting studies under identical conditions (catalyst batch, solvent purity) to isolate variables.
- Safety Protocols : Follow SDS guidelines for skin/eye protection and spill management, as extrapolated from methoxy-substituted analogs .
- Environmental Impact : Avoid aqueous disposal; neutralize boronic acid waste with alkaline hydrogen peroxide before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
